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molecular formula C10H10BrNO2 B8639633 5-Bromo-2-allyloxybenzaldoxime

5-Bromo-2-allyloxybenzaldoxime

Cat. No. B8639633
M. Wt: 256.10 g/mol
InChI Key: QUXREYUICQSXSX-UHFFFAOYSA-N
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Patent
US08592498B2

Procedure details

A 0.16 mol/L hydroxylamine hydrochloride/1 N sodium hydroxide solution was sent as a first fluid from the center at a ratio of supply pressure/back pressure of 0.15 MPa/0.07 MPa, a rotation speed of 500 rpm, and a sending temperature of 15° C., and a 0.12 mol/L 5-bromo-2-allyloxybenzaldehyde/dioxane solution was introduced as a second fluid into a space between the processing surfaces at 15 mL/min. The first fluid and the second fluid were mixed in a thin film fluid, and then a solution obtained after processing was discharged from the space between the processing surfaces at 30 mL/min. As a result of HPLC analysis, substantially complete conversion to 5-bromo-2-allyloxybenzaldoxime was observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-2-allyloxybenzaldehyde dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[Br:4][C:5]1[CH:6]=[CH:7][C:8]([O:13][CH2:14][CH:15]=[CH2:16])=[C:9]([CH:12]=1)[CH:10]=O.O1CCOCC1>>[Br:4][C:5]1[CH:6]=[CH:7][C:8]([O:13][CH2:14][CH:15]=[CH2:16])=[C:9]([CH:12]=1)[CH:10]=[N:2][OH:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Step Two
Name
5-bromo-2-allyloxybenzaldehyde dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OCC=C.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The first fluid and the second fluid were mixed in a thin film fluid
CUSTOM
Type
CUSTOM
Details
a solution obtained after processing

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C=NO)C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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